N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound It features a complex structure with multiple functional groups, including an indene moiety, a pyrimidine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.
Pyrimidine Ring Synthesis: The pyrimidine ring can be constructed using condensation reactions involving appropriate amines and carbonyl compounds.
Thioether Linkage Formation: The thioether bond can be introduced by reacting a thiol with a suitable electrophile.
Final Coupling: The indene and pyrimidine fragments can be coupled through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Implementing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ under mild conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted thioethers.
Scientific Research Applications
N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE may have diverse applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a drug candidate for various diseases.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
- N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-[(4-HYDROXY-6-ETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Uniqueness
N-(2,3-DIHYDRO-1H-INDEN-2-YL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE may exhibit unique properties due to the specific substitution pattern on the pyrimidine ring and the presence of the indene moiety. These structural features could confer distinct biological activity, stability, or reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N3O2S/c1-2-5-14-10-16(22)21-18(20-14)24-11-17(23)19-15-8-12-6-3-4-7-13(12)9-15/h3-4,6-7,10,15H,2,5,8-9,11H2,1H3,(H,19,23)(H,20,21,22) |
InChI Key |
NWXUMTZSJWCWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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